4-(azidomethyl)-3-ethyl-1H-pyrazole

Description

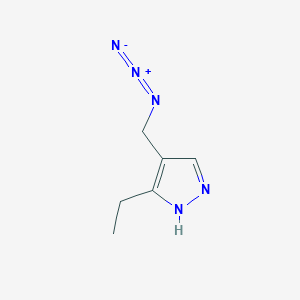

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(azidomethyl)-5-ethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5/c1-2-6-5(3-8-10-6)4-9-11-7/h3H,2,4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVQUFGZOUKBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azidomethyl 3 Ethyl 1h Pyrazole

Regioselective Synthetic Approaches for 4-(azidomethyl)-3-ethyl-1H-pyrazole

The regioselective synthesis of this compound hinges on the controlled formation of a 3,4-disubstituted pyrazole (B372694) core. This can be achieved through several strategic pathways, most of which would likely proceed through a key intermediate such as 4-(hydroxymethyl)-3-ethyl-1H-pyrazole or a 4-formyl-3-ethyl-1H-pyrazole.

One plausible and widely utilized method for constructing the 3,4-disubstituted pyrazole ring is the reaction of a β-dicarbonyl compound or its equivalent with hydrazine (B178648). To achieve the desired 3-ethyl-4-substituted pattern, a diketone with appropriate substituents would be required. For instance, the condensation of a 2-formyl-3-pentanone with hydrazine hydrate (B1144303) would be expected to yield 3-ethyl-1H-pyrazole-4-carbaldehyde. The regioselectivity in such reactions is generally high, favoring the formation of the pyrazole with the bulkier or more electron-withdrawing group at the 3-position.

A more direct route to a suitable precursor involves the Vilsmeier-Haack reaction on a 3-ethyl-1H-pyrazole. However, this approach often leads to formylation at the 1- and 4-positions, which may require subsequent removal of the N-formyl group. A more regioselective outcome for 4-formylation is often achieved when the pyrazole nitrogen is protected with a suitable group. umich.educhemmethod.com

A likely synthetic strategy would commence with a commercially available or readily synthesized precursor, such as ethyl 2-formylpentanoate. Reaction of this β-ketoester with hydrazine would lead to the formation of ethyl 3-ethyl-1H-pyrazole-4-carboxylate. The regiochemistry of this cyclization is generally well-controlled.

Subsequent reduction of the ester group at the 4-position would yield 4-(hydroxymethyl)-3-ethyl-1H-pyrazole. This reduction can be accomplished using standard reducing agents like lithium aluminum hydride. The resulting 4-(hydroxymethyl) intermediate is a crucial branching point for the introduction of the azido (B1232118) functionality.

The conversion of the hydroxymethyl group to the azidomethyl group can be achieved through a two-step process. First, the alcohol is converted to a good leaving group, such as a tosylate or a halide. For example, reaction with thionyl chloride or phosphorus tribromide would yield 4-(chloromethyl)-3-ethyl-1H-pyrazole or 4-(bromomethyl)-3-ethyl-1H-pyrazole, respectively.

In the final step, the halide is displaced by an azide (B81097) ion through nucleophilic substitution. This is typically accomplished by reacting the halomethyl intermediate with sodium azide in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). This reaction generally proceeds with high efficiency to afford the target compound, this compound.

An alternative approach could involve the direct synthesis of a 4-(azidomethyl)pyrazole derivative from a corresponding 4-(azidomethyl) β-dicarbonyl compound, though the stability of such a precursor might be a concern. A research article describes the use of ethyl 4-(azidomethyl)pyrazole-3-carboxylates in tandem reactions, indicating that such compounds are synthetically accessible, likely from their corresponding 4-(halomethyl) precursors. researchgate.net

The following table summarizes a plausible regioselective synthetic route with potential reaction conditions based on general organic chemistry principles and related literature.

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | Ethyl 2-formylpentanoate | Hydrazine hydrate, Ethanol, Reflux | Ethyl 3-ethyl-1H-pyrazole-4-carboxylate |

| 2 | Ethyl 3-ethyl-1H-pyrazole-4-carboxylate | Lithium aluminum hydride, Tetrahydrofuran, 0 °C to rt | (3-Ethyl-1H-pyrazol-4-yl)methanol |

| 3 | (3-Ethyl-1H-pyrazol-4-yl)methanol | Thionyl chloride, Dichloromethane, 0 °C to rt | 4-(Chloromethyl)-3-ethyl-1H-pyrazole |

| 4 | 4-(Chloromethyl)-3-ethyl-1H-pyrazole | Sodium azide, Dimethylformamide, rt | This compound |

It is important to note that while these steps are based on well-established transformations, the optimal conditions for each step in the synthesis of the specific target compound would require experimental investigation and optimization.

Chemical Reactivity and Transformations of 4 Azidomethyl 3 Ethyl 1h Pyrazole

Reactivity of the Azidomethyl Moiety

The primary site of reactivity on 4-(azidomethyl)-3-ethyl-1H-pyrazole is the terminal azide (B81097) (-N3) group. This moiety is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.org The azide group's ability to undergo specific and efficient transformations makes it a valuable handle for chemical synthesis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click reaction and a key transformation for this compound. wikipedia.orgnih.gov This reaction involves the [3+2] cycloaddition of the azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov The use of a copper(I) catalyst is crucial as it dramatically accelerates the reaction rate and controls the regioselectivity, favoring the formation of the 1,4-isomer over the 1,5-isomer that is often seen in uncatalyzed thermal cycloadditions. wikipedia.orgnih.gov

The currently accepted mechanism for the CuAAC reaction involves a series of steps mediated by the copper(I) catalyst. acs.org Initially, the copper(I) species coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper(I) acetylide intermediate. acs.org This acetylide then reacts with the azide, in this case, this compound.

A variety of copper(I) sources can be used to catalyze the CuAAC reaction. While salts like copper(I) bromide or iodide can be used directly, it is more common to generate the active Cu(I) species in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO4), in the presence of a reducing agent like sodium ascorbate. wikipedia.orgscispace.com This approach is often more convenient and helps to maintain the necessary concentration of the active Cu(I) catalyst throughout the reaction. acs.org

The reaction is robust and can be performed in a wide range of solvents, including polar aprotic solvents like Cyrene™, which has been shown to be an effective and more environmentally friendly alternative. beilstein-journals.org The use of ligands, such as N-heterocyclic carbenes (NHCs) or pyrazolates, can further enhance the catalytic activity and stability of the copper catalyst. nih.govresearchgate.net For instance, polynuclear copper(I) complexes with functionalized NHC ligands have demonstrated high efficiency, allowing for low catalyst loadings. nih.gov Similarly, tetranuclear copper(I) pyrazolates have been identified as excellent stand-alone catalysts for CuAAC reactions. researchgate.net The reaction conditions are generally mild, often proceeding at room temperature and in aqueous or organic solvents, making it suitable for a broad range of applications. nih.govscispace.com

Table 1: Catalyst Systems and Reaction Conditions for CuAAC

| Catalyst System | Reducing Agent (if applicable) | Ligand (if applicable) | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Cu(I) salts (e.g., CuBr, CuI) | N/A | Often not required | Various organic solvents | Room Temperature to mild heating | wikipedia.org |

| CuSO4 | Sodium Ascorbate | Tris-(benzyltriazolylmethyl)amine (TBTA) | Aqueous/Organic mixtures | Room Temperature | scispace.com |

| Polynuclear Cu(I)-NHC complexes | N/A | Functionalized NHC | Solvent-free or organic solvents | Room Temperature | nih.gov |

| Tetranuclear Cu(I) pyrazolates | N/A | Pyrazolate | Organic solvents | Not specified | researchgate.net |

| CuI | Triethylamine (Et3N) | N/A | Cyrene™ | 30 °C | beilstein-journals.org |

A key advantage of the copper(I)-catalyzed reaction is its high regioselectivity. The reaction almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgnih.gov This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of both 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov The regiocontrol of the CuAAC is a direct consequence of the stepwise, copper-mediated mechanism, which directs the formation of the 1,4-isomer. This high degree of selectivity is a major reason for the widespread adoption of this reaction in various fields of chemical synthesis. nih.gov

The CuAAC reaction of this compound is compatible with a wide variety of terminal alkynes. This broad substrate scope allows for the synthesis of a diverse library of pyrazole-triazole hybrids. nih.govresearchgate.net The reaction works well with alkynes bearing different functional groups, including simple alkyl and aryl acetylenes, propargyl ethers, and N-propargylamides. nih.gov

Research has shown that while most terminal alkynes react efficiently, there can be modest differences in their reaction rates. nih.gov For example, electron-poor alkynes like propiolamides tend to be slightly more reactive than simple propargyl compounds. nih.gov The reaction is also tolerant of sterically demanding alkynes, although this may influence the reaction rate. nih.gov The ability to couple this compound with a vast array of alkynes underscores the versatility of the CuAAC reaction for creating complex and functionally diverse molecules. researchgate.net

Table 2: Examples of Alkyne Substrates Used in CuAAC Reactions

| Alkyne Substrate Class | Example | Reactivity Profile | Reference |

|---|---|---|---|

| Propiolamides | N-Phenylpropiolamide | Highly reactive | nih.gov |

| Propargyl Ethers | Propargyl methyl ether | Good reactivity, cost-effective | nih.gov |

| Arylacetylenes | Phenylacetylene | Common substrate, good reactivity | nih.gov |

| Alkylacetylenes | 1-Heptyne | Generally good reactivity | nih.gov |

| Functionalized Alkynes | Alkyne-modified biomolecules | Suitable for bioconjugation | scispace.comresearchgate.net |

Reduction of Azide to Aminomethyl Group

In addition to cycloaddition reactions, the azidomethyl group of this compound can be reduced to the corresponding aminomethyl group, yielding 4-(aminomethyl)-3-ethyl-1H-pyrazole. This transformation is a valuable synthetic route for introducing a primary amine functionality onto the pyrazole (B372694) ring. Primary amines are versatile functional groups that can undergo a wide range of subsequent chemical modifications, such as acylation, alkylation, and Schiff base formation.

Common reagents for the reduction of organic azides to amines include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere), the Staudinger reaction (using a phosphine (B1218219) like triphenylphosphine (B44618) followed by hydrolysis), or using reducing agents like lithium aluminum hydride. The choice of reducing agent depends on the presence of other functional groups in the molecule to avoid unwanted side reactions. This reduction provides a complementary synthetic strategy to the CuAAC, expanding the range of possible derivatives obtainable from this compound.

Reactions Involving the Pyrazole Heterocycle

The pyrazole ring in this compound is an aromatic heterocycle that can undergo various functionalization reactions. The presence of the NH proton allows for N-functionalization, while the carbon atoms of the ring can be susceptible to electrophilic or nucleophilic attack, although the azidomethyl group might influence the reactivity.

The nitrogen atom at the 1-position of the pyrazole ring is nucleophilic and can be readily functionalized. Common N-functionalization reactions include alkylation, acylation, and arylation. These reactions are typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, generating a more nucleophilic pyrazolate anion.

Table 2: General Conditions for N-Functionalization of Pyrazoles

| Reaction | Reagent | Base | Solvent |

| N-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | NaH, K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile (B52724) |

| N-Acylation | Acyl chloride, Anhydride | Pyridine (B92270), Triethylamine | Dichloromethane, THF |

| N-Arylation | Aryl halide (e.g., Ph-Br, Ph-I) | Cu(I) or Pd catalyst, Base | Toluene, Dioxane |

For example, N-alkylation with an alkyl halide in the presence of a base like sodium hydride in DMF would yield the corresponding N-alkylated pyrazole. Such reactions have been reported for various pyrazole derivatives, including those with ester functionalities. researchgate.net

The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents. In this compound, the C5 position is the most likely site for electrophilic attack. Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, although the conditions need to be carefully controlled to avoid side reactions with the azide group.

Formylation: The Vilsmeier-Haack reaction (using POCl₃ and DMF) is a common method for introducing a formyl group onto the pyrazole ring.

Nucleophilic substitution reactions on the pyrazole ring are less common unless the ring is activated by electron-withdrawing groups or a leaving group is present. For instance, a halogenated pyrazole can undergo nucleophilic substitution with various nucleophiles.

The ethyl group at the 3-position of the pyrazole ring is generally less reactive than the azide or the pyrazole ring itself. However, under certain conditions, it could be functionalized. For example, radical halogenation at the benzylic-like position of the ethyl group might be possible, although this would likely require harsh conditions that could affect other parts of the molecule. More commonly, derivatization of the pyrazole core would be performed first, followed by modifications of other substituents if necessary.

4 Azidomethyl 3 Ethyl 1h Pyrazole As a Versatile Synthetic Building Block

Construction of Fused Heterocyclic Systems

The fusion of a second ring to the pyrazole (B372694) core can lead to novel chemical scaffolds with unique three-dimensional structures and properties. The azidomethyl group, in principle, offers a reactive handle for intramolecular cyclization reactions to build such systems.

Synthesis of Pyrazolo[4,3-c]pyridines and Analogues

Pyrazolo[4,3-c]pyridines are a class of fused heterocycles with demonstrated biological activity. nih.govresearchgate.net The synthesis of these structures typically involves the annulation of a pyridine (B92270) ring onto a pre-existing pyrazole. mdpi.com This is often achieved by reacting a suitably functionalized pyrazole, such as an aminopyrazole, with a 1,3-dielectrophilic component that forms the pyridine ring. mdpi.com

A plausible, though not experimentally documented, route to a pyrazolo[4,3-c]pyridine derivative from 4-(azidomethyl)-3-ethyl-1H-pyrazole could involve the reduction of the azide (B81097) to a primary amine (4-(aminomethyl)-3-ethyl-1H-pyrazole), followed by a cyclocondensation reaction. For instance, reaction with a β-dicarbonyl compound or its equivalent could potentially lead to the formation of the fused pyridine ring. However, specific literature detailing this transformation for this compound is not available. Research on related isomers, such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-b]pyridines, confirms the general utility of aminopyrazoles in constructing these fused systems. mdpi.comnih.gov

Formation of Pyrazolo-Diazepine Hybrids

Pyrazolo-diazepine hybrids are bicyclic systems containing a seven-membered diazepine (B8756704) ring fused to a pyrazole. These structures are of interest in medicinal chemistry for their potential biological activities. The synthesis of pyrazolo[1,5-a] researchgate.netresearchgate.netdiazepin-4-ones has been achieved by starting with pyrazole carboxylates and building the diazepine ring through a multi-step sequence. researchgate.net Another established method involves the condensation of 1,5-diketones with hydrazines to form the diazepine ring. researchgate.net

For this compound, a hypothetical pathway to a pyrazolo-diazepine could involve its participation in a [3+4] or [5+2] cycloaddition, or a multi-step process initiated by the azide or its reduced amine form. For example, the corresponding aminomethyl pyrazole could act as a dinucleophile, reacting with a suitable four-carbon electrophilic partner to construct the seven-membered ring. Despite these theoretical possibilities, there is no specific published research demonstrating the use of this compound in the formation of pyrazolo-diazepine hybrids.

Development of Combinatorial Libraries

The azide functionality in this compound makes it an attractive candidate for use in combinatorial chemistry and diversity-oriented synthesis, primarily through azide-alkyne cycloaddition reactions (click chemistry).

Design Principles for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse molecules from a common starting material to explore chemical space efficiently. clockss.org A key principle is the use of versatile building blocks that allow for the introduction of complexity and diversity in a few steps.

This compound fits this principle well. The azide group serves as a robust functional handle for copper-catalyzed or strain-promoted azide-alkyne cycloadditions, allowing for the attachment of a wide variety of alkyne-containing fragments to the pyrazole core. Further diversity can be achieved by functionalizing the N-1 position of the pyrazole ring. This dual functionalization capacity allows for the creation of a library of compounds with variations at two distinct points, emanating from a common pyrazole scaffold. While this strategy is well-established for other azides, specific DOS libraries built from this compound are not described in the literature.

Application in Array Synthesis

Array synthesis involves the parallel synthesis of a large number of compounds in a spatially separated format (e.g., in microtiter plates). The reliability and orthogonality of the azide-alkyne click reaction make it highly suitable for this purpose.

One could envision an array where this compound is reacted with a diverse set of alkynes to rapidly generate a library of 1,2,3-triazole-linked pyrazole derivatives. Such libraries are valuable in high-throughput screening for drug discovery. For example, a synthesis route to create a library of over 50 triazole-pyrazole hybrids using related azidopyrazole precursors has been successfully developed, demonstrating the feasibility of this approach for array synthesis. beilstein-journals.org This work also highlights the potential for one-pot strategies that avoid the isolation of potentially hazardous azide intermediates, a significant advantage in library production. beilstein-journals.org

Table 1: Representative Reactions for Combinatorial Library Synthesis

| Reaction Type | Reactant A | Reactant B | Product Type |

|---|---|---|---|

| CuAAC Click Chemistry | This compound | Terminal Alkyne (R-C≡CH) | 1,4-disubstituted 1,2,3-triazole |

Precursor for Advanced Organic Materials (focus on chemical transformation)

The pyrazole nucleus and the azide group can both be exploited to create advanced organic materials with interesting photophysical or electronic properties. The azide allows for covalent attachment to surfaces or polymer backbones.

The primary chemical transformation relevant here is the azide's ability to participate in various reactions. Beyond click chemistry, azides can be converted into other functional groups or used in cycloadditions. For instance, the thermal or photochemical decomposition of the azide group generates a highly reactive nitrene intermediate. This nitrene could, in principle, be used for C-H insertion reactions to cross-link polymers or to functionalize surfaces, thereby creating new materials.

Furthermore, the resulting triazole ring from a click reaction is a stable, aromatic linker that can influence the electronic properties of a material. While general concepts suggest that this compound could be a useful precursor, specific examples of its incorporation into advanced organic materials through these chemical transformations are not found in the reviewed literature.

Computational and Theoretical Investigations of 4 Azidomethyl 3 Ethyl 1h Pyrazole

Quantum Chemical Studies

Quantum chemical studies, primarily employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-(azidomethyl)-3-ethyl-1H-pyrazole. These calculations can predict the molecule's geometry, electronic distribution, and reactivity.

Electronic Structure Elucidation

A crucial aspect of electronic structure is the distribution of electron density, which can be visualized through Molecular Electrostatic Potential (MEP) maps. In a typical pyrazole (B372694) ring, the nitrogen atoms are regions of negative potential (electron-rich), making them susceptible to electrophilic attack, while the N-H proton is a region of positive potential (electron-poor). The substituents—an ethyl group at position 3 and an azidomethyl group at position 4—will modulate this distribution. The electron-withdrawing nature of the azide (B81097) group is expected to influence the aromaticity and charge distribution of the pyrazole ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also critical components of the electronic structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For pyrazole derivatives, the HOMO is typically a π-orbital distributed over the ring, while the LUMO is a π* anti-bonding orbital.

To illustrate, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO gap of approximately 4.458 eV, suggesting high electronic stability. nih.gov Similar calculations for this compound would provide valuable information about its stability and reactivity.

Table 1: Representative Calculated Electronic Properties of a Substituted Pyrazole Derivative (3-(2-furyl)-1H-pyrazole-5-carboxylic acid) using DFT/B3LYP/6-31G(d)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 3.5 D |

Note: This data is for an analogous compound and serves as an example of the types of parameters obtained from quantum chemical calculations.

Reactivity Predictions and Transition State Analysis

Quantum chemical calculations are powerful in predicting the reactivity of a molecule and exploring the mechanisms of its reactions. For this compound, the azidomethyl group is a key site of reactivity, particularly in [3+2] cycloaddition reactions, commonly known as "click chemistry."

Theoretical studies can model the reaction pathway of, for instance, the cycloaddition of the azide group with an alkyne. By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction.

Transition state analysis involves locating the geometry of the transition state structure on the potential energy surface. This provides a snapshot of the bond-forming and bond-breaking processes during the reaction. For the azide cycloaddition, the transition state would show the partial formation of the new nitrogen-carbon bonds of the resulting triazole ring.

Furthermore, DFT calculations can be used to study the regioselectivity of such reactions. For example, in the reaction with an unsymmetrical alkyne, two different regioisomeric products can be formed. By comparing the activation energies for the two possible pathways, the preferred product can be predicted. Studies on similar pyrazole systems have successfully used DFT to explain the regioselectivity of cycloaddition reactions. mdpi.com

Molecular Modeling and Conformation Analysis

The ethyl group at the C3 position and the azidomethyl group at the C4 position have rotational freedom, leading to different possible conformations. Computational methods can be used to calculate the relative energies of these conformers to identify the most stable arrangement.

A study on azido- and nitratoalkyl nitropyrazoles revealed that in azidomethyl compounds, the azide group tends to be oriented toward the pyrazole ring. mdpi.com However, in a related azido-nitro compound, the azide group was found to be oriented in the opposite direction, likely due to electrostatic repulsion. mdpi.com For this compound, the conformational preference of the azidomethyl group would likely be influenced by steric interactions with the adjacent ethyl group. The azide group itself is nearly linear, but its orientation relative to the pyrazole ring is a key conformational parameter.

Similarly, the ethyl group can adopt different conformations through rotation around the C-C single bonds. The most stable conformation will be the one that minimizes steric hindrance.

Table 2: Representative Calculated Conformational Data for an Azidomethyl-Substituted Pyrazole

| Dihedral Angle | Value (degrees) | Description |

| C3-C4-C(methylene)-N(azide) | ~180 | Defines the orientation of the azidomethyl group relative to the pyrazole ring |

| H-N1-C5-C4 | ~0 | Indicates the planarity of the pyrazole ring |

Note: This data is illustrative and based on general findings for substituted pyrazoles. The actual values for this compound would require specific calculations.

In Silico Mechanistic Studies of Reactions Involving the Compound

Beyond predicting reactivity, in silico studies can provide a detailed mechanistic understanding of reactions involving this compound. This involves mapping out the entire reaction pathway, including any intermediates and transition states.

One of the most important reactions for this compound is the aforementioned [3+2] cycloaddition. In silico mechanistic studies can clarify whether this reaction proceeds via a concerted mechanism (all bonds formed in a single step) or a stepwise mechanism involving a distinct intermediate. DFT calculations have been widely used to investigate the mechanisms of such cycloadditions.

These studies can also shed light on the role of catalysts. For example, copper(I) is often used to catalyze azide-alkyne cycloadditions. Computational modeling can reveal how the copper ion interacts with the reactants to lower the activation energy of the reaction.

Furthermore, in silico methods can be used to study other potential reactions of this compound, such as reactions involving the pyrazole ring itself or the ethyl substituent. For instance, the N-H proton of the pyrazole ring is acidic and can be removed by a base, and the resulting pyrazolate anion can participate in various reactions. Computational studies can quantify the acidity of this proton and model the reactivity of the anion.

By providing a detailed, atomistic view of reaction pathways, in silico mechanistic studies are an indispensable tool for understanding and predicting the chemical behavior of this compound.

Advanced Analytical Characterization Methodologies for 4 Azidomethyl 3 Ethyl 1h Pyrazole and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of 4-(azidomethyl)-3-ethyl-1H-pyrazole and its derivatives. These techniques probe the interaction of molecules with electromagnetic radiation, yielding data that is directly correlated to the molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR (¹H NMR) is crucial for identifying the number and types of hydrogen atoms in a molecule. In pyrazole (B372694) derivatives, the chemical shifts (δ) of the protons are influenced by their electronic environment. For instance, the protons on the pyrazole ring typically appear in distinct regions of the spectrum. In a study of pyrazoline derivatives, which are precursors to pyrazoles, the CH₂ protons of the pyrazoline ring showed characteristic signals, such as two doublets at δ 4.85–5.12 ppm and δ 5.53–5.59 ppm in DMSO-d₆. rsc.org The NH proton of the pyrazole ring is also a key diagnostic signal, often appearing as a broad singlet at a downfield chemical shift. researchgate.net For example, in a series of 1,3,5-trisubstituted pyrazoles, the pyrazole proton was observed as a singlet at 8.59 ppm. tsijournals.com The ethyl group attached to the pyrazole ring would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling constants (J) providing information about adjacent protons.

¹³C NMR: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., alkyl, aromatic, carbonyl). For example, the carbon of a C=S group in a pyrazoline-N-thioamide appeared significantly downfield at 176.5 ppm. nih.gov The carbons of the pyrazole ring itself also have characteristic chemical shift ranges. doi.org

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the ethyl group and the pyrazole ring. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C NMR signals.

Table 1: Representative ¹H NMR Data for Pyrazole Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| Pyrazoline Derivative | C(4)H | 4.85–5.12 | Doublet | DMSO-d₆ | rsc.org |

| Pyrazoline Derivative | C(5)H | 5.53–5.59 | Doublet | DMSO-d₆ | rsc.org |

| Pyrazole Derivative | NH | ~1.5 ppm higher in DMSO-d₆ | - | CDCl₃ vs. DMSO-d₆ | rsc.org |

| Pyrazole Derivative | NH | 12.21 | Singlet | - | researchgate.net |

| Pyrazole Derivative | Pyrazole-H | 8.59 | Singlet | DMSO-d₆ | tsijournals.com |

| Pyrazoline Derivative | CH₂ (pyrazoline) | 3.16 & 3.98 | Doublet & Doublet of Doublets | - | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). For this compound, the most characteristic absorption would be from the azide (B81097) (-N₃) group. The azide group typically exhibits a strong and sharp absorption band in the region of 2100-2260 cm⁻¹. The N-H stretching vibration of the pyrazole ring is also a key feature, generally appearing as a broad band in the range of 3100-3500 cm⁻¹. wisdomlib.orgmdpi.com The C-H stretching vibrations of the ethyl and methyl groups will be observed in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrazole ring typically appear in the 1400-1650 cm⁻¹ region. tsijournals.comwisdomlib.org

Table 2: Characteristic IR Absorption Frequencies for Pyrazole Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity | Reference |

| N-H (Pyrazole) | Stretching | 3341-3353 | Strong | wisdomlib.org |

| N-H (Pyrazole) | Stretching | 3100-3180 | - | mdpi.com |

| C=C (Aromatic) | Stretching | 1591-1574 | Intense | wisdomlib.org |

| C=N (Pyrazole) | Stretching | 1477-1463 | - | wisdomlib.org |

| C=O | Stretching | 1641 | - | tsijournals.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. rsc.org The fragmentation pattern can also be diagnostic. For instance, the loss of a nitrogen molecule (N₂) from the azide group is a common fragmentation pathway for azido (B1232118) compounds, leading to a significant [M-28]⁺ peak. Further fragmentation of the pyrazole ring and the ethyl substituent would also be observed, providing additional structural information.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. HPLC methods are often developed to monitor the progress of a reaction and to purify the final product. doi.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. tsijournals.comresearchgate.net This technique is suitable for the analysis of volatile and thermally stable compounds. While the thermal stability of the azide group in this compound needs to be considered, GC-MS can be a powerful tool for purity assessment and identification of volatile impurities. The sample is vaporized and separated on a capillary column, and the separated components are then introduced into the mass spectrometer. The resulting chromatogram shows the retention time of each component, and the mass spectrum of each peak can be used for identification by comparing it to a spectral library or by interpreting the fragmentation pattern.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For novel heterocyclic compounds such as this compound, this methodology provides invaluable insights into the precise molecular geometry, conformational preferences of its substituents, and the intricate network of intermolecular interactions that govern the crystal packing. While a crystal structure for the title compound is not yet publicly available, a detailed analysis of closely related pyrazole derivatives allows for a scientifically grounded prediction of its solid-state characteristics.

The solid-state structure of pyrazole derivatives is often dictated by the formation of hydrogen bonds involving the N-H group of the pyrazole ring, leading to common supramolecular motifs such as catemers, dimers, and trimers. mdpi.com The nature and position of the substituents on the pyrazole ring play a crucial role in determining which of these motifs is adopted. mdpi.com

In the case of this compound, the presence of substituents at both the 3- and 4-positions is expected to significantly influence the crystal packing. The ethyl group at the 3-position and the azidomethyl group at the 4-position introduce a degree of steric hindrance that may prevent the formation of higher-order aggregates like trimers, which are observed in less substituted pyrazoles such as 4-chloro-1H-pyrazole.

To provide a tangible representation of the expected crystallographic data for this compound, a hypothetical data set has been generated based on the analysis of structurally similar pyrazole derivatives found in the crystallographic literature.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for this compound. These values are derived from known structures of substituted pyrazoles and serve as a predictive model.

Table 1: Predicted Crystal Data and Structure Refinement for this compound

| Parameter | Predicted Value |

| Empirical Formula | C₆H₉N₅ |

| Formula Weight | 151.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 819 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.225 |

Predicted Intramolecular Geometry

The internal geometry of the molecule, including key bond lengths and angles, can also be predicted with a reasonable degree of accuracy. The pyrazole core is expected to exhibit bond lengths and angles characteristic of an aromatic heterocyclic system.

Table 2: Selected Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.42 |

| C4-C5 | 1.37 |

| C5-N1 | 1.34 |

| C3-C(ethyl) | 1.51 |

| C4-C(azidomethyl) | 1.50 |

| C-N (azide) | 1.15 |

| N-N (azide) | 1.25, 1.13 |

| Bond Angles (°) | |

| C5-N1-N2 | 112.0 |

| N1-N2-C3 | 105.0 |

| N2-C3-C4 | 111.0 |

| C3-C4-C5 | 106.0 |

| C4-C5-N1 | 106.0 |

| N2-C3-C(ethyl) | 124.0 |

| C4-C3-C(ethyl) | 125.0 |

| C3-C4-C(azidomethyl) | 127.0 |

| C5-C4-C(azidomethyl) | 127.0 |

The comprehensive characterization through single-crystal X-ray diffraction would be essential to validate these predictions and to fully understand the intricate solid-state architecture of this compound and its derivatives. Such studies are fundamental for establishing structure-property relationships in this class of compounds.

Q & A

Q. What are the most reliable synthetic routes for 4-(azidomethyl)-3-ethyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Mannich reactions or click chemistry . For example, azide-containing pyrazoles are often synthesized by substituting a halogen or hydroxyl group with an azidomethyl moiety under nucleophilic conditions. highlights the Mannich reaction using pyrazole derivatives with methoxymethyl-substituted crown ethers, which can be adapted for introducing the azidomethyl group. Optimization : Reaction temperature (e.g., 50°C in THF/water mixtures for click chemistry, as in and ) and catalyst choice (e.g., copper sulfate for azide-alkyne cycloaddition) significantly affect yield. Purification via column chromatography (cyclohexane/ethyl acetate gradients) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- 1H/13C NMR : Look for signals corresponding to the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.4–2.6 ppm for CH2) and azidomethyl (δ ~3.5–4.0 ppm for CH2N3). reports NMR shifts for similar azido-pyrazoles, such as δ 7.54 ppm for pyrazole protons.

- IR Spectroscopy : The azide group exhibits a strong absorption band at ~2100–2150 cm⁻¹ ( ).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 238 for C12H10N6 in ).

Q. How can researchers safely handle the azide functional group in this compound during synthesis and storage?

Azides are shock-sensitive and require strict safety protocols:

- Use explosion-resistant equipment and avoid metal spatulas.

- Store in cool, dry conditions away from light ( recommends room temperature but emphasizes inert atmospheres for hygroscopic derivatives).

- Monitor reaction progress via TLC to minimize unreacted azide intermediates ( ).

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) guide the design of derivatives or optimize reaction pathways for this compound?

Quantum Chemical Calculations : Use density functional theory (DFT) to predict regioselectivity in azide substitutions or cycloadditions. applied DFT to confirm pyrazole crystal structures, which can be extended to transition-state analysis for azide reactions. Reaction Path Search Tools : Platforms like ICReDD () integrate computational and experimental data to identify optimal conditions (e.g., solvent polarity, temperature) for azide stability and reactivity.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) between experimental and theoretical predictions?

- Dynamic NMR Studies : Probe temperature-dependent splitting to assess conformational flexibility of the ethyl or azidomethyl groups.

- X-ray Crystallography : Compare experimental crystal structures (e.g., ’s pyrazole derivatives) with DFT-optimized geometries to validate bond angles and torsional strain.

- Solvent Effects : Re-run NMR in deuterated solvents matching computational settings (e.g., Chloroform-d in ).

Q. How do steric and electronic effects of the azidomethyl and ethyl groups influence the compound’s reactivity in metal-catalyzed reactions?

- Steric Hindrance : The ethyl group at position 3 may hinder nucleophilic attack at adjacent positions, favoring regioselective modifications at the azidomethyl site.

- Electronic Effects : The electron-withdrawing azide group activates the pyrazole ring for electrophilic substitutions, as seen in triazole-forming reactions ( ).

- Catalyst Design : Use bulky ligands (e.g., phosphines) to mitigate steric clashes in cross-coupling reactions ( and suggest similar strategies for trifluoromethylpyrazoles).

Methodological Considerations

Q. What factorial design approaches are suitable for optimizing multi-step syntheses of this compound?

Apply Taguchi or Box-Behnken designs to evaluate variables like temperature, solvent ratio, and catalyst loading. For example:

| Factor | Levels |

|---|---|

| Temperature | 40°C, 50°C, 60°C |

| Solvent (THF:H2O) | 1:1, 2:1, 3:1 |

| Catalyst (mol%) | 5%, 10%, 15% |

| Analyze responses (yield, purity) using ANOVA to identify significant interactions ( ). |

Q. How can machine learning models enhance the prediction of biological activity or physicochemical properties for this compound?

Train models on datasets of pyrazole derivatives (e.g., IC50 values from ) using descriptors like logP, molar refractivity, and azide group polarity. Tools in ’s "chemical software" can automate feature selection and cross-validation.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported azide stability across studies?

- Contextualize Conditions : Compare decomposition rates under varying humidity ( vs. 19).

- Add Stabilizers : Use radical inhibitors (e.g., BHT) or store under argon if light/oxygen accelerates degradation.

- Replicate Experiments : Reproduce protocols from conflicting studies (e.g., ’s 61% yield vs. ’s 88%) to isolate procedural variables.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.